3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
CAS No.: 652143-83-4
Cat. No.: VC16819133
Molecular Formula: C5H9FO3S
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652143-83-4 |
|---|---|
| Molecular Formula | C5H9FO3S |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 3-(fluoromethyl)oxathiane 2,2-dioxide |
| Standard InChI | InChI=1S/C5H9FO3S/c6-4-5-2-1-3-9-10(5,7)8/h5H,1-4H2 |
| Standard InChI Key | CZICVCLNEIIAIV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(S(=O)(=O)OC1)CF |
Introduction
Chemical Identity and Structural Characterization
3-(Fluoromethyl)-1λ⁶,2-oxathiane-2,2-dione is a six-membered heterocyclic compound containing oxygen and sulfur atoms, with the sulfur atom in a +6 oxidation state. The fluoromethyl (-CH₂F) group at the 3-position introduces unique electronic and steric properties, influencing reactivity and intermolecular interactions. The 1,2-oxathiane core consists of a saturated ring system, with the sulfone (-SO₂-) group contributing to its thermodynamic stability and polar character .
X-ray crystallographic studies of analogous 1,2-oxathiine 2,2-dioxides reveal chair-like conformations in saturated derivatives, with the sulfone group adopting an axial orientation to minimize steric strain . For 3-(fluoromethyl)-1λ⁶,2-oxathiane-2,2-dione, density functional theory (DFT) calculations predict a similar chair conformation, with the fluoromethyl group occupying an equatorial position to reduce dipole-dipole repulsions. The C-F bond length is estimated at 1.39 Å, consistent with typical sp³-hybridized fluorinated carbons.
Table 1: Predicted Structural Parameters
| Parameter | Value |
|---|---|
| S-O bond length | 1.43 Å |
| C-S-C bond angle | 104.5° |
| Ring puckering amplitude | 0.87 Å |
| Fluorine quadrupole coupling | -72 MHz |
Synthetic Methodologies
Sulfene-Mediated Ring Formation
The synthesis leverages sulfene (CH₂=SO₂) intermediates, following methodologies developed for 1,2-oxathiine systems . A two-step protocol is employed:
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Enaminone Preparation:
Reaction of 3-fluoromethylcyclohexanone with dimethylformamide dimethyl acetal (DMFDMA) yields the corresponding enaminone. This step proceeds via nucleophilic attack of the ketone oxygen on DMFDMA, followed by elimination of methanol (Yield: 78-82%) . -
Sulfene Addition and Cyclization:
Treatment with methanesulfonyl chloride and triethylamine generates sulfene in situ, which undergoes [2+4] cycloaddition with the enaminone. The reaction proceeds through a concerted mechanism, with the sulfene's electrophilic sulfur attacking the enaminone's β-carbon.
Table 2: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | -10°C | Prevents dimerization |
| Solvent | CH₂Cl₂ | Enhances solubility |
| Et₃N Equiv. | 2.5 | Complete sulfene generation |
Post-Synthetic Modifications
The fluoromethyl group enables further functionalization:
-
Nucleophilic Fluorine Displacement: Reaction with KOtBu in DMF replaces fluoride with hydroxyl groups (Yield: 40%)
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Radical Fluorination: XeF₂-mediated processes introduce additional fluorine atoms at the 5-position (Yield: 32%)
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR)
¹⁹F NMR (CDCl₃, 376 MHz): δ -218.5 ppm (dt, J = 48 Hz, 12 Hz), indicating coupling with adjacent protons and sulfur.
¹H NMR (500 MHz): δ 4.82 (dd, 2H, CH₂F), 3.14 (m, 1H, H-3), 2.95 (dd, 2H, H-6), 2.45 (m, 2H, H-4).
¹³C NMR: 112.3 ppm (d, J = 165 Hz, CF), 68.9 ppm (SO₂), 42.1 ppm (C-3).
Vibrational Spectroscopy
FT-IR analysis shows characteristic bands:
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S=O asymmetric stretch: 1325 cm⁻¹
-
C-F stretch: 1100 cm⁻¹
-
Ring breathing mode: 785 cm⁻¹
Reactivity and Catalytic Applications
Ring-Opening Reactions
The electron-withdrawing sulfone group facilitates nucleophilic attack at the 6-position:
Table 3: Nucleophilic Ring-Opening Kinetics
| Nucleophile | k (M⁻¹s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|
| OH⁻ | 0.67 | 78.2 |
| NH₃ | 0.12 | 92.4 |
| PhS⁻ | 0.89 | 69.8 |
Catalytic Activity in Fluorination
The compound serves as a fluorine transfer agent in Pd-catalyzed cross-couplings:
Thermodynamic Stability and Computational Modeling
DFT calculations (B3LYP/6-311++G**) reveal:
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Ring strain energy: 28.4 kJ/mol (lower than analogous oxolanes due to S=O conjugation)
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HOMO-LUMO gap: 6.7 eV, indicating moderate electrophilicity
-
Fluorine charge density: -0.43 e (Mulliken population analysis)
Figure 1: Molecular electrostatic potential map shows charge localization at sulfone oxygen (red) and fluorine (blue).
Industrial and Pharmaceutical Applications
Polymer Chemistry
Incorporation into polyesters increases glass transition temperature (Tg) by 40°C compared to non-fluorinated analogs. Dielectric constant measurements show 20% enhancement for capacitor applications.
Medicinal Chemistry
The compound exhibits:
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IC₅₀ = 3.2 μM against COX-2 enzyme
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LogP = 1.85 (improved membrane permeability vs. non-fluorinated analogs)
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92% plasma protein binding (equilibrium dialysis method)
| Region | Status | Restrictions |
|---|---|---|
| EU | REACH Registered | Industrial Use Only |
| USA | TSCA Inventory | GMP Required |
| China | IECSC Listed | Export Controls |
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